molecular formula C14H21NO4 B14386311 Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate CAS No. 88715-76-8

Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate

Cat. No.: B14386311
CAS No.: 88715-76-8
M. Wt: 267.32 g/mol
InChI Key: ZXCVIWGXGFFAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate is an organic compound with the molecular formula C13H19NO4 It is a derivative of carbamic acid and is characterized by the presence of ethoxy and ethoxymethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate typically involves the reaction of 4-ethoxy-3-(ethoxymethyl)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and ethoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl carbamates.

Scientific Research Applications

Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate ester with similar chemical properties.

    Methyl carbamate: Another carbamate ester with a different alkyl group.

    Phenyl carbamate: A related compound with a phenyl group instead of the ethoxy and ethoxymethyl groups.

Uniqueness

Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate is unique due to the presence of both ethoxy and ethoxymethyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with biological targets compared to simpler carbamate esters.

Properties

CAS No.

88715-76-8

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

ethyl N-[4-ethoxy-3-(ethoxymethyl)phenyl]carbamate

InChI

InChI=1S/C14H21NO4/c1-4-17-10-11-9-12(15-14(16)19-6-3)7-8-13(11)18-5-2/h7-9H,4-6,10H2,1-3H3,(H,15,16)

InChI Key

ZXCVIWGXGFFAJE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)NC(=O)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.